6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one
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Overview
Description
6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of 6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinoline core, followed by the introduction of the sulfonyl group and the attachment of the morpholin-4-ylcarbonyl and piperidin-1-yl groups. Reaction conditions may vary, but common reagents include acids, bases, and various organic solvents. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar compounds to 6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one include other quinoline derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-[4-(morpholine-4-carbonyl)piperidin-1-yl]sulfonyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c23-18-4-1-15-13-16(2-3-17(15)20-18)28(25,26)22-7-5-14(6-8-22)19(24)21-9-11-27-12-10-21/h1-4,13-14H,5-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHJALNYLYVMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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